

# Application Note and Protocol: Measuring the Photoluminescence Quantum Yield of AIEgens

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## Compound of Interest

Compound Name: 2,3-Bis(4-bromophenyl)fumaronitrile

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Aggregation-induced emission (AIE) is a unique photophysical phenomenon where non-emissive luminogens in dilute solutions are induced to emit intensely upon aggregation. These luminogens, known as AIEgens, have garnered significant attention for their applications in optoelectronics, chemical sensing, and bio-imaging. A key parameter for characterizing the performance of AIEgens is their photoluminescence quantum yield (PLQY), which quantifies the efficiency of the conversion of absorbed photons to emitted photons. This document provides detailed protocols for measuring the PLQY of AIEgens using both the absolute method with an integrating sphere and the relative method with a reference standard.

## Core Concepts

The photoluminescence quantum yield ( $\Phi$ ) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.

$$\Phi = (\text{Number of emitted photons}) / (\text{Number of absorbed photons})$$

For AIEgens, it is crucial to measure the PLQY in their aggregated state, where they exhibit strong emission. This is typically achieved by preparing solutions in solvent mixtures with varying fractions of a "good" solvent and a "poor" solvent (precipitant).

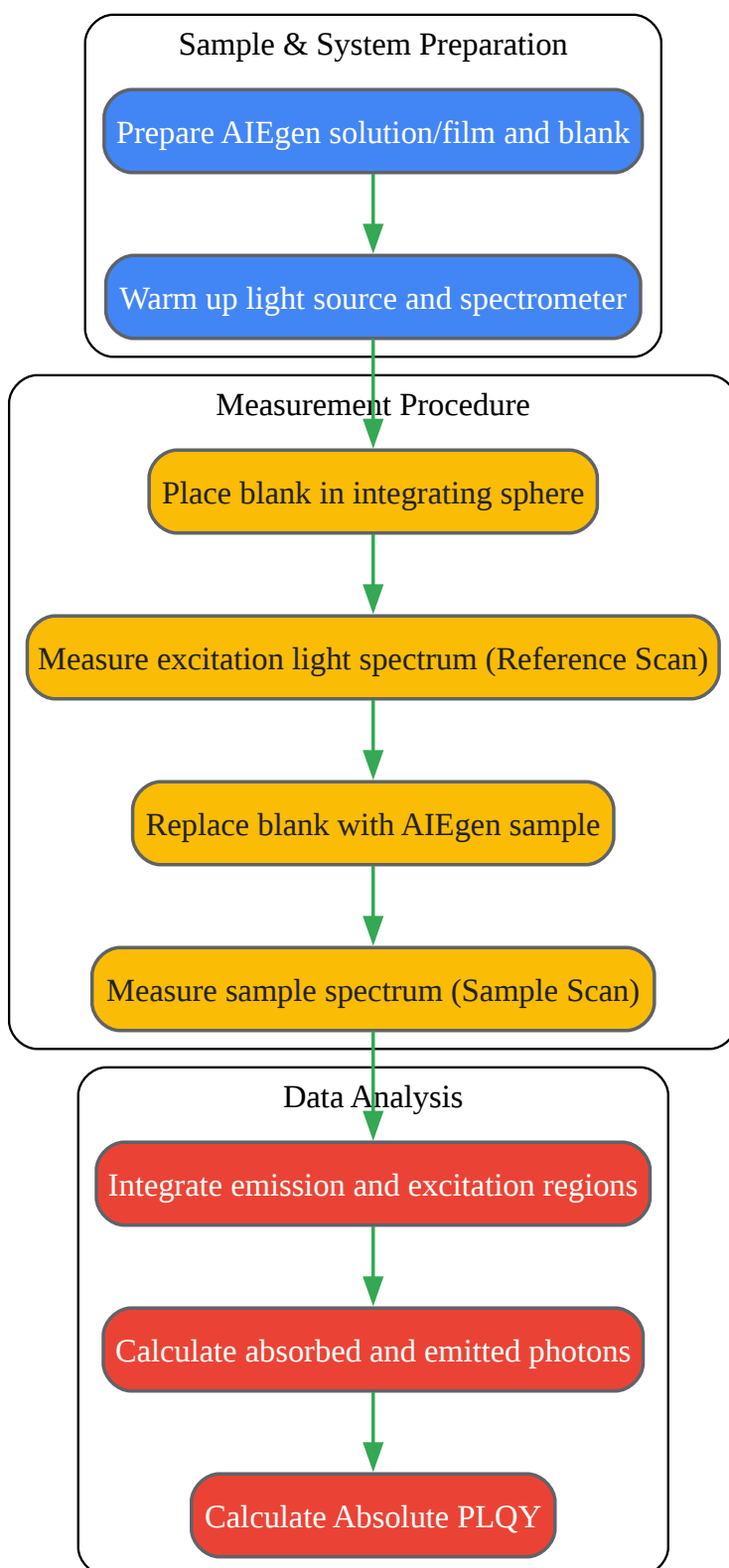
## Experimental Methodologies

There are two primary methods for measuring the PLQY of AIEgens: the absolute method and the relative method.

### 2.1. Absolute Method using an Integrating Sphere

The absolute method directly measures the number of emitted and absorbed photons using an integrating sphere, which collects all the light scattered and emitted from the sample.<sup>[1][2]</sup> This method does not require a reference standard.<sup>[1]</sup>

#### 2.1.1. Experimental Workflow



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Caption: Workflow for absolute PLQY measurement.

### 2.1.2. Protocol

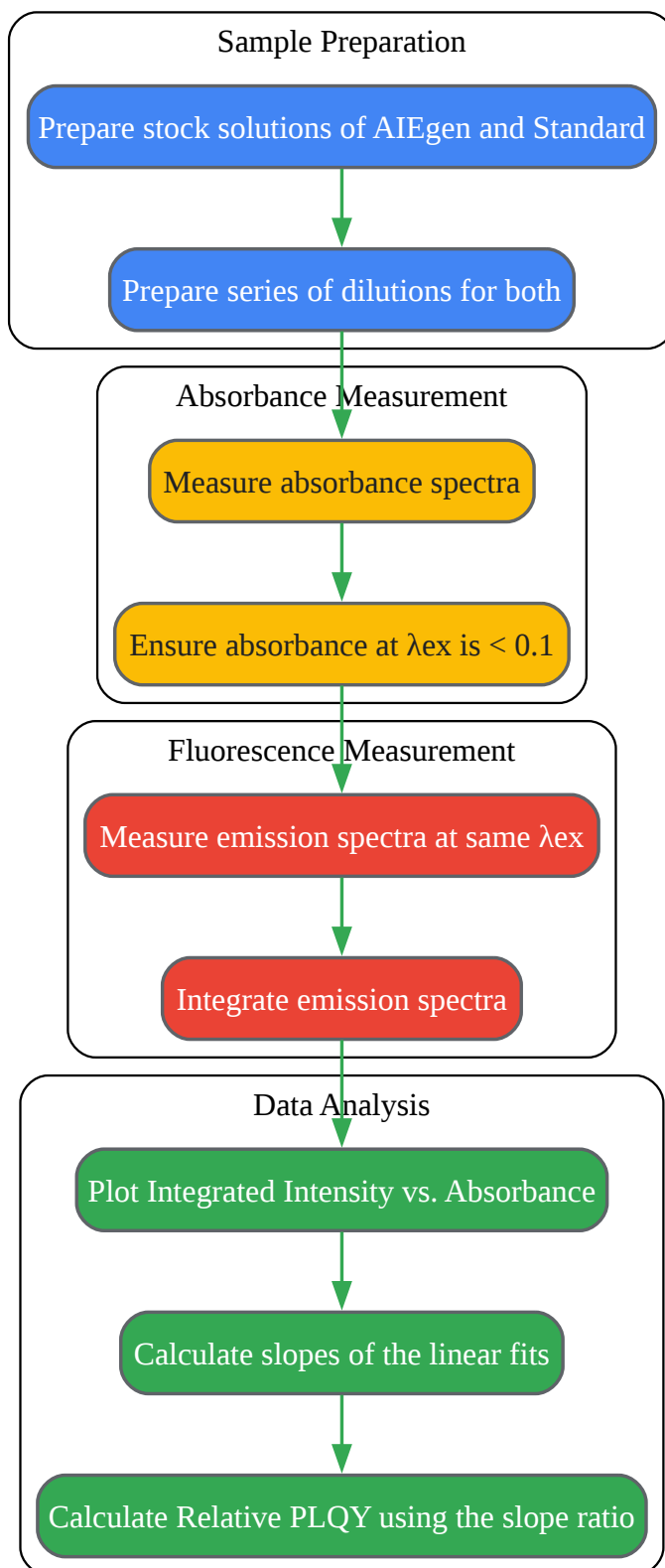
- System Preparation:
  - Turn on the excitation light source (e.g., Xenon lamp) and the spectrometer. Allow them to warm up for at least 30 minutes to ensure stable output.[3]
  - Configure the software with the appropriate parameters, including the excitation wavelength and the emission scan range.
- Sample Preparation:
  - For Solutions: Prepare a solution of the AIEgen in a suitable solvent or solvent mixture to induce aggregation. Also, prepare a blank sample containing only the solvent or solvent mixture in an identical cuvette.
  - For Solid Films: Prepare a thin film of the AIEgen on a substrate. An uncoated substrate of the same material should be used as the blank.[4]
- Reference Measurement (Blank Scan):
  - Place the blank sample (solvent-filled cuvette or uncoated substrate) inside the integrating sphere at the sample holder.[5]
  - Excite the blank with monochromatic light at the desired wavelength.
  - Record the spectrum of the scattered excitation light. This serves as the reference spectrum.
- Sample Measurement (Sample Scan):
  - Replace the blank with the AIEgen sample in the exact same position.[5]
  - Using identical instrument settings, excite the sample and record the resulting spectrum. This spectrum will contain both the scattered excitation light and the emitted photoluminescence from the AIEgen.
- Data Analysis:

- The PLQY is calculated using the following equation:  $\Phi = E / A$  Where:
  - E is the integrated intensity of the sample's emission spectrum.
  - A is the integrated intensity of the absorbed light, calculated as the difference between the integrated intensity of the excitation peak from the blank scan and the integrated intensity of the excitation peak from the sample scan.

## 2.2. Relative Method using a Reference Standard

The relative method compares the fluorescence of the unknown AIEgen sample to a well-characterized fluorescent standard with a known PLQY.<sup>[6][7]</sup> This method requires a UV-Vis spectrophotometer and a spectrofluorometer.<sup>[2]</sup>

### 2.2.1. Experimental Workflow



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Caption: Workflow for relative PLQY measurement.

### 2.2.2. Protocol

- Selection of a Reference Standard:
  - Choose a standard with a known and stable PLQY.
  - The absorption and emission spectra of the standard should be in a similar range to the AIEGen sample.
  - Common standards include quinine sulfate in 0.5 M H<sub>2</sub>SO<sub>4</sub> ( $\Phi = 0.546$ ) and Rhodamine B in ethanol ( $\Phi = 0.82$ ).[\[8\]](#)
- Sample Preparation:
  - Prepare a series of dilute solutions of both the AIEGen sample and the reference standard in the same solvent if possible.
  - The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[\[7\]](#)
- Absorbance Measurement:
  - Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
  - Record the absorbance value at the chosen excitation wavelength ( $\lambda_{ex}$ ) for each solution.
- Fluorescence Measurement:
  - Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions.
  - It is critical that the excitation wavelength and all instrument parameters (e.g., slit widths) are kept identical for both the sample and the standard measurements.
- Data Analysis:
  - Integrate the area under the emission curve for each spectrum.

- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the AlEgen sample and the reference standard.
- The data should yield straight lines passing through the origin.[9]
- The relative PLQY ( $\Phi_S$ ) of the sample is calculated using the following equation:[6]

$$\Phi_S = \Phi_R * (m_S / m_R) * (n_S^2 / n_R^2)$$

Where:

- $\Phi_R$  is the known quantum yield of the reference.
- $m_S$  and  $m_R$  are the slopes of the linear fits for the sample and the reference, respectively.
- $n_S$  and  $n_R$  are the refractive indices of the solvents used for the sample and the reference, respectively. If the same solvent is used, this term becomes 1.[6]

## Data Presentation

Quantitative data from PLQY measurements should be summarized for clarity and comparison.

Table 1: Summary of Photophysical Data for AlEgen-X

Sample	Solvent System	Excitation $\lambda$ (nm)	Emission $\lambda$ (nm)	Absorbance at Excitation $\lambda$	Integrated Emission Intensity (a.u.)	PLQY ( $\Phi$ )
AlEgen-X	THF	350	480	0.095	$1.2 \times 10^7$	0.02
AlEgen-X	THF/Water (10:90 v/v)	350	475	0.098	$8.5 \times 10^8$	0.85
Reference (Quinine Sulfate)	0.5 M H <sub>2</sub> SO <sub>4</sub>	350	450	0.092	$7.9 \times 10^8$	0.546

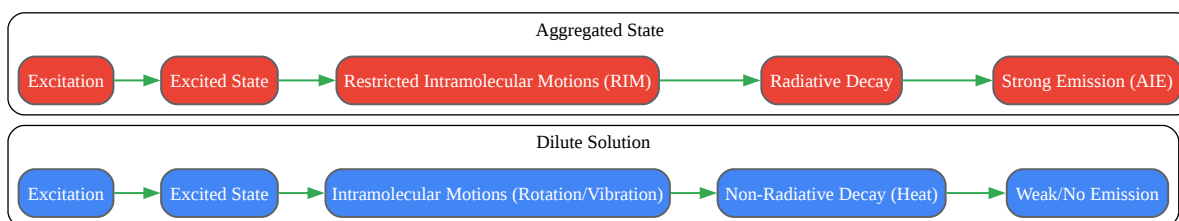


Table 2: Parameters for Relative PLQY Calculation

Parameter	AI Egen-X	Reference Standard
Slope (m)	$9.1 \times 10^9$	$8.6 \times 10^9$
Refractive Index (n)	1.35 (THF/Water)	1.33 (0.5 M H <sub>2</sub> SO <sub>4</sub> )
Known PLQY ( $\Phi_R$ )	-	0.546
Calculated PLQY ( $\Phi_S$ )	0.59	-

## AIE Phenomenon Signaling Pathway

The unique photophysical behavior of AIEgens can be attributed to the restriction of intramolecular motions (RIM) in the aggregated state.



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Caption: Mechanism of Aggregation-Induced Emission (AIE).

In dilute solutions, the excited AIEgen molecules undergo rapid intramolecular rotations and vibrations, which provide non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence. In the aggregated state, these intramolecular motions are restricted, blocking the non-radiative decay channels. This forces the excited state to decay radiatively, leading to strong light emission.<sup>[10]</sup>

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